1-(3-Methoxyphenyl)piperazin-2-one is a specialized piperazinone derivative characterized by an N1-aryl substitution and a C2-lactam carbonyl [1]. In industrial procurement, it serves a dual mandate: as a critical, pharmacopeia-traceable reference standard (often designated as Letermovir Impurity 17 or 18) for quantifying oxidative degradation in Letermovir manufacturing, and as a highly regioselective building block for complex piperazine-containing active pharmaceutical ingredients [2]. The presence of the C2 carbonyl completely suppresses the nucleophilicity of the N1 nitrogen, differentiating it from standard piperazines and allowing for unprotected, strictly regioselective functionalization at the N4 position [1]. Furthermore, the 3-methoxy substitution provides specific electronic tuning and acts as a vital pharmacophore element in antiviral drug discovery [2].
Buyers attempting to substitute 1-(3-Methoxyphenyl)piperazin-2-one with its unoxidized precursor, 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7), or with crude forced-degradation mixtures face immediate process and regulatory failures . In synthetic workflows, the unoxidized precursor possesses two nucleophilic nitrogen centers, necessitating costly and yield-reducing Boc-protection steps to prevent unwanted N1-alkylation . In analytical quality control, relying on uncharacterized crude mixtures for impurity profiling violates ICH Q3A/B guidelines, as it prevents the calculation of exact relative response factors (RRF) for the lactam degradation pathway . Furthermore, substituting with unsubstituted 1-phenylpiperazin-2-one eliminates the critical 3-methoxy pharmacophore, rendering the intermediate useless for Letermovir-related structural analogs.
The C2 carbonyl in 1-(3-Methoxyphenyl)piperazin-2-one transforms the N1 amine into a non-nucleophilic lactam, isolating N4 as the sole reactive center[1]. Compared to the parent 1-(3-methoxyphenyl)piperazine, which typically requires a Boc-protection and deprotection sequence to achieve N4-specific substitution, the target compound allows for direct, unprotected N4-alkylation with >98% regioselectivity [2]. This structural advantage eliminates at least two synthetic steps, significantly reducing solvent waste and improving overall process yield when synthesizing complex N,N'-disubstituted piperazine APIs [1].
| Evidence Dimension | N4-Alkylation Regioselectivity (Unprotected) |
| Target Compound Data | >98% N4-selectivity (single step) |
| Comparator Or Baseline | 1-(3-methoxyphenyl)piperazine (~70:30 mixed alkylation or requires 3 steps via Boc-protection) |
| Quantified Difference | 100% elimination of protection/deprotection steps; >28% improvement in direct regioselectivity |
| Conditions | Standard electrophilic alkylation (e.g., alkyl halide, K2CO3, MeCN) |
Procuring the piperazin-2-one form drastically streamlines synthetic routes for asymmetric piperazines, saving time and lowering the cost of goods (COGs) in API manufacturing.
During the stability testing of Letermovir, oxidation of the piperazine moiety yields specific C-oxidation products [1]. Utilizing highly pure 1-(3-Methoxyphenyl)piperazin-2-one as an isolated reference standard allows for the precise determination of the Relative Response Factor (RRF) for this lactam degradation pathway [2]. Compared to relying on theoretical calculations from crude API stress tests, the isolated standard reduces quantification variance from ±15% to <1%, ensuring exact mass balance and strict adherence to regulatory thresholds for reporting [1].
| Evidence Dimension | Degradant Quantification Variance |
| Target Compound Data | <1% variance using isolated reference standard calibration |
| Comparator Or Baseline | Crude forced-degradation area-normalization (±15% variance) |
| Quantified Difference | >14% reduction in analytical error margin |
| Conditions | Reverse-phase HPLC-UV stability-indicating method |
Purchasing the isolated, fully characterized impurity standard is mandatory for passing stringent regulatory audits and validating stability-indicating analytical methods.
Differentiating carbon-oxidation (lactam) from nitrogen-oxidation (N-oxide) is a common analytical challenge in quality control[1]. 1-(3-Methoxyphenyl)piperazin-2-one exhibits a distinct polarity profile compared to Letermovir N-oxide degradants . On standard C18 stationary phases, the lactam target compound demonstrates a significant retention time shift away from N-oxide degradants, alongside a unique mass-to-charge fragmentation pattern[2]. This guarantees baseline resolution (Rs > 2.0), whereas generic structural analogs or unresolved mixtures often suffer from peak tailing and co-elution [1].
| Evidence Dimension | Chromatographic Resolution (Rs) |
| Target Compound Data | Rs > 2.0 (baseline separation from N-oxides) |
| Comparator Or Baseline | Uncharacterized oxidation mixtures (Rs < 1.0, co-elution) |
| Quantified Difference | >1.0 increase in resolution factor |
| Conditions | RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA) |
Ensures unambiguous identification and accurate integration of specific degradation peaks, preventing false out-of-specification (OOS) results during routine QC.
When utilized as a core building block for novel drug discovery, the 3-methoxy group on 1-(3-Methoxyphenyl)piperazin-2-one provides critical electronic activation of the aryl ring . Compared to unsubstituted 1-phenylpiperazin-2-one, the electron-donating methoxy group increases the electron density at the ortho and para positions, facilitating downstream electrophilic aromatic substitution [1]. Furthermore, the 3-methoxy substitution is a proven pharmacophore feature that enhances binding affinity in specific viral terminase targets, an attribute entirely absent in the generic phenyl baseline .
| Evidence Dimension | Aromatic Ring Nucleophilicity / Functionalization Readiness |
| Target Compound Data | High (activated by 3-methoxy EDG) |
| Comparator Or Baseline | 1-phenylpiperazin-2-one (unactivated baseline) |
| Quantified Difference | Enables direct ortho/para functionalization under milder conditions |
| Conditions | Electrophilic aromatic substitution or transition-metal catalyzed cross-coupling |
Buyers developing next-generation analogs of Letermovir or novel CNS agents must procure the 3-methoxy variant to access the required chemical reactivity and biological target space.
Directly following from its role as a characterized degradant, this compound is essential for QC laboratories validating stability-indicating HPLC methods for Letermovir [1]. It serves as the primary reference standard for calibrating the lactam oxidation pathway, ensuring regulatory compliance during batch release and long-term stability studies [1].
Leveraging the N1-lactam's suppression of nucleophilicity, synthetic chemists procure this compound to perform direct, highly regioselective N4-alkylations[1]. This application is critical for scaling up the manufacturing of complex N,N'-disubstituted piperazine APIs where minimizing synthetic steps is required to lower the cost of goods [1].
Because the 3-methoxy group provides specific electronic tuning and receptor-binding properties, this building block is prioritized in medicinal chemistry programs designing next-generation viral terminase inhibitors [1]. The pre-installed lactam offers a versatile handle for exploring structure-activity relationships that generic 1-phenylpiperazines cannot support[1].